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ADP-Ribosylcysteine - 99156-05-5

ADP-Ribosylcysteine

Catalog Number: EVT-1560777
CAS Number: 99156-05-5
Molecular Formula: C18H28N6O15P2S
Molecular Weight: 662.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ADP-Ribosylcysteine is a compound that plays a significant role in post-translational modifications, particularly through the process of ADP-ribosylation. This modification involves the addition of adenosine diphosphate ribose to cysteine residues in proteins, affecting their function and interactions. ADP-ribosylation is crucial in various cellular processes, including DNA repair, gene expression, and signal transduction.

Source

ADP-Ribosylcysteine is derived from the enzymatic activity of ADP-ribosyltransferases, which catalyze the transfer of ADP-ribose from nicotinamide adenine dinucleotide to target proteins. These enzymes are found in various organisms, including mammals, and are often implicated in cellular responses to stress and damage.

Classification

ADP-Ribosylcysteine can be classified as a post-translational modification and a type of nucleotide sugar derivative. It is categorized under the broader class of ADP-ribosylated compounds, which includes various modifications on different amino acids beyond cysteine.

Synthesis Analysis

Methods

The synthesis of ADP-Ribosylcysteine typically involves chemical or enzymatic methods. One common approach is through the action of specific ADP-ribosyltransferases that utilize nicotinamide adenine dinucleotide as a substrate.

  1. Enzymatic Synthesis:
    • Enzymes such as poly(ADP-ribose) polymerases catalyze the transfer of ADP-ribose to cysteine residues.
    • The reaction conditions often include buffers that maintain pH and ionic strength optimal for enzyme activity.
  2. Chemical Synthesis:
    • Chemical methods may involve the coupling of ADP-ribose with cysteine derivatives using activating agents like carbodiimides.
    • These methods allow for the precise control over the reaction environment, which can influence yield and purity.

Technical Details

The synthesis requires careful control of temperature and pH to ensure high specificity and yield. For example, maintaining a slightly acidic pH can enhance the stability of the intermediates formed during synthesis.

Molecular Structure Analysis

Structure

ADP-Ribosylcysteine consists of an adenosine diphosphate moiety linked to a cysteine residue via a ribose sugar. The molecular structure can be represented as follows:

  • Chemical Formula: C₁₁H₁₄N₄O₈S
  • Molecular Weight: Approximately 358.32 g/mol.

Data

The structure features:

  • A ribose sugar connected to two phosphate groups.
  • A sulfur atom from the cysteine residue forms a covalent bond with one of the ribose hydroxyl groups.
Chemical Reactions Analysis

Reactions

ADP-Ribosylcysteine participates in various biochemical reactions, primarily involving the modification of proteins through ADP-ribosylation.

  1. Modification Reaction:
    • The transfer of ADP-ribose to target proteins occurs through nucleophilic attack by the thiol group of cysteine on the electrophilic carbon atom of ADP-ribose.
  2. Reversal Reaction:
    • Enzymes such as hydrolases can reverse this modification by cleaving the bond between cysteine and ADP-ribose, regenerating free cysteine and releasing ADP-ribose.

Technical Details

The efficiency of these reactions can be influenced by factors such as substrate concentration, enzyme specificity, and environmental conditions (e.g., temperature, pH).

Mechanism of Action

Process

The mechanism by which ADP-Ribosylcysteine exerts its effects involves altering protein function through conformational changes or by modulating protein-protein interactions.

  1. Binding: The modified cysteine can change its interaction profile with other proteins or nucleic acids.
  2. Functional Impact: This modification often leads to changes in enzymatic activity or localization within cellular compartments.

Data

Research indicates that over 11,000 unique peptides can be modified by ADP-ribosylation in human cells, highlighting its extensive role in cellular signaling pathways and stress responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents due to its polar nature.

Chemical Properties

  • Stability: Sensitive to hydrolysis under acidic or basic conditions.
  • Reactivity: Highly reactive towards nucleophiles due to the presence of the electrophilic carbon in the ribose moiety.

Relevant Data or Analyses

Studies show that modifications at specific residues can lead to functional consequences for proteins involved in critical pathways such as DNA repair .

Applications

Scientific Uses

ADP-Ribosylcysteine has several applications in scientific research:

  1. Biochemical Studies: Used to study post-translational modifications and their effects on protein function.
  2. Disease Research: Investigated for its role in cancer biology and cellular stress responses.
  3. Drug Development: Potential target for therapeutic interventions aimed at modulating ADP-ribosylation pathways.
Introduction to ADP-Ribosylcysteine in Post-Translational Modifications

Definition and Biochemical Basis of Cysteine-Specific ADP-Ribosylation

ADP-ribosylcysteine is a covalent post-translational modification (PTM) characterized by the attachment of an ADP-ribose moiety to the sulfhydryl group (-SH) of cysteine residues in target proteins. This reaction is catalyzed by ADP-ribosyltransferases (ARTs) using β-nicotinamide adenine dinucleotide (NAD⁺) as the substrate. During catalysis, the N-glycosidic bond between nicotinamide and ADP-ribose in NAD⁺ is cleaved, generating a reactive oxacarbenium intermediate. The nucleophilic thiolate anion (deprotonated cysteine) attacks the C1″ carbon of this intermediate, forming an S-glycosidic bond with inversion of anomeric configuration [7] [8].

The cysteine thiol group exhibits distinct nucleophilic properties compared to other acceptor amino acids (e.g., arginine’s guanidinium group or glutamate’s carboxylate). This allows ARTs to achieve substrate specificity through precise active-site coordination. For example, bacterial toxins like Bordetella pertussis exoenzyme (PTX) position cysteine via hydrogen bonding with conserved residues (e.g., glutamate in the R-S-E motif), facilitating deprotonation and nucleophilic attack [7]. The resulting ADP-ribosylcysteine linkage is thermally stable but susceptible to cleavage by mercuric ions (Hg²⁺), which disrupt the sulfur-ribose bond, and hydroxylamine under specific conditions [8].

Table 1: Biochemical Properties of ADP-Ribosylcysteine

PropertyDescriptionFunctional Implication
Bond TypeS-glycosidic linkage (C1″ of ribose to cysteine thiol)Mercury sensitivity distinguishes from N- or O-linkages
Catalytic MechanismSN1 reaction: Oxacarbenium ion formation followed by nucleophilic attackDependent on ART active-site residues (e.g., R-S-E motif)
Chemical StabilityStable at neutral pH; labile to Hg²⁺ (0.1M) and hydroxylamine (0.5M, pH 7.0)Used experimentally to verify modification authenticity
NucleophilicityThiolate anion (S⁻) required; pKa modulation by enzyme active siteEnables selective modification over less nucleophilic residues

Historical Evolution of ADP-Ribosylcysteine Discovery

The discovery of cysteine-specific ADP-ribosylation emerged from parallel investigations into bacterial toxins and eukaryotic signaling systems. Initial studies in the 1960s–1980s identified ADP-ribosylation as a key mechanism of toxicity:

  • Diphtheria toxin (1968) was shown to ADP-ribosylate elongation factor 2 on diphthamide, while cholera toxin (1977) modified arginine in G-proteins [1] [7].
  • Pertussis toxin (PTX) (1985) was the first enzyme confirmed to ADP-ribosylate cysteine (Cys³⁴⁷) in mammalian Gαᵢ proteins, uncoupling G-proteins from receptors and disrupting cAMP signaling [7].

A pivotal 1992 study by Jacobson et al. resolved a critical ambiguity: non-enzymatic formation of ADP-ribosylthiazolidine when free ADP-ribose reacted with cysteine’s amine and thiol groups. This product was hydroxylamine-sensitive, unlike enzymatically formed ADP-ribosylcysteine. This distinction established criteria to differentiate true enzymatic ADP-ribosylation from artifactual adducts [8]. By the 2000s, endogenous cysteine-targeting ARTs were identified in eukaryotes, including:

  • Human ARTC1, which modifies cell-surface receptors.
  • Drosophila enzymes regulating cytoskeletal dynamics [9].

Table 2: Key Historical Milestones in ADP-Ribosylcysteine Research

YearDiscoverySignificance
1985Pertussis toxin targets Gαᵢ cysteine (Cys³⁴⁷)First identification of cysteine as a biological ADP-ribose acceptor
1992Chemical characterization of ADP-ribosylthiazolidine vs. ADP-ribosylcysteineEstablished methods to distinguish enzymatic vs. non-enzymatic adducts
2000sEukaryotic ARTs (e.g., human ARTC1) catalyze cysteine modificationConfirmed physiological relevance beyond bacterial toxins
2010sPARP10 implicated in cysteine ADP-ribosylationLinked cysteine modification to DNA repair and transcriptional regulation

Comparative Analysis with Other Amino Acid-Specific ADP-Ribosylation Reactions

Cysteine-specific ADP-ribosylation exhibits unique biochemical features when contrasted with modifications of other amino acids:

  • Bond Stability and Cleavage Sensitivity:
  • Cysteine: S-glycosidic bonds are acid-stable but mercury-labile due to S-ribose coordination.
  • Glutamate/Aspartate: O-glycosidic linkages are acid-labile, hydrolyzed at pH 2–3.
  • Arginine/Lysine: N-glycosidic bonds are hydroxylamine-sensitive (pH 7.0) but mercury-resistant [1] [7].

  • Structural Impact on Proteins:

  • The ADP-ribose moiety introduces steric bulk (−541 Da) and negative charge (from phosphates) at modified cysteines. This disrupts disulfide bond formation and can allosterically inhibit protein function (e.g., Gαᵢ inactivation by PTX) [7].
  • Comparatively, arginine modification (e.g., by cholera toxin) blocks GTPase activity by sterically hindering catalytic residues, while glutamate modification (e.g., by PARP3) adds negative charge to nucleate protein interactions [3].

  • Catalytic Mechanisms:

  • Cysteine-targeting ARTs (e.g., PTX, ARTC1) utilize an R-S-E catalytic triad to deprotonate the thiol group.
  • PARP-type ARTs (H-Y-E motif) modify glutamate/arginine via His-Tyr-Glu coordination [1] [9].
  • Sirtuins catalyze NAD⁺-dependent deacylation but may also exhibit weak mono-ADP-ribosyltransferase activity toward lysine [3].

  • Biological Targets:

    Amino AcidRepresentative ARTExample TargetFunctional Consequence
    CysteinePertussis toxin (PTX)Gαᵢ protein (Cys³⁴⁷)Inhibition of GPCR signaling
    ArginineCholera toxin (CTX)Gαₛ protein (Arg²⁰¹)Constitutive adenylate cyclase activation
    GlutamatePARP1/HPF1 complexHistone H3 (Glu²)Recruitment of DNA repair factors
    AsparagineHelicobacter pylori NapARho GTPasesCytoskeletal disruption
    Guanine (DNA)Pierisin-1DNA guanine (N² position)Apoptosis induction in cancer cells

Non-protein ADP-ribosylation is exemplified by pierisin-1 from cabbage butterflies, which ADP-ribosylates DNA at guanine N², inducing apoptosis [7]. This contrasts with protein-focused cysteine modifications but shares the core catalytic mechanism.

Properties

CAS Number

99156-05-5

Product Name

ADP-Ribosylcysteine

IUPAC Name

[(3R,4S,5R)-5-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl] (2R)-2-amino-3-sulfanylpropanoate

Molecular Formula

C18H28N6O15P2S

Molecular Weight

662.5 g/mol

InChI

InChI=1S/C18H28N6O15P2S/c19-6(3-42)17(29)38-18-13(28)11(26)8(37-18)2-35-41(33,39-40(30,31)32)34-1-7-10(25)12(27)16(36-7)24-5-23-9-14(20)21-4-22-15(9)24/h4-8,10-13,16,18,25-28,42H,1-3,19H2,(H2,20,21,22)(H2,30,31,32)/t6-,7+,8+,10+,11+,12+,13+,16+,18?,41?/m0/s1

InChI Key

CUNAFAQOOPCELJ-MVCHEGDFSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(OCC4C(C(C(O4)OC(=O)C(CS)N)O)O)OP(=O)(O)O)O)O)N

Synonyms

ADP-ribose-Cys
ADP-ribosylcysteine
cysteine(ADP-ribose)

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(OCC4C(C(C(O4)OC(=O)C(CS)N)O)O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(OC[C@@H]4[C@H]([C@H](C(O4)OC(=O)[C@H](CS)N)O)O)OP(=O)(O)O)O)O)N

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